OXA-22 - 76541-57-6

OXA-22

Catalog Number: EVT-389468
CAS Number: 76541-57-6
Molecular Formula: C8H18INOS
Molecular Weight: 303.21 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

OXA-9

  • Compound Description: OXA-9 is a class D β-lactamase belonging to the oxacillinase family. It exhibits hydrolytic activity against a range of β-lactam antibiotics, including penicillins and cephalosporins. [, , ]
  • Relevance: OXA-9 is structurally related to OXA-22, sharing 38% amino acid identity. This makes it a significant relative in understanding the structure-function relationship within this class of enzymes. Despite the structural similarities, their hydrolytic profiles and induction properties might differ. []

OXA-60

  • Compound Description: OXA-60 is another class D β-lactamase, often found in Ralstonia pickettii alongside OXA-22. Like other oxacillinases, OXA-60 can hydrolyze certain penicillins, but it also displays the ability to break down the carbapenem antibiotic imipenem, a characteristic not shared by all oxacillinases. [, ]

OXA-12

  • Compound Description: OXA-12 is a class D β-lactamase known for its ability to hydrolyze certain cephalosporins, including cefotaxime and ceftriaxone, in addition to its activity against penicillins. This extended-spectrum activity makes it a significant clinical concern. []

OXA-18

  • Compound Description: OXA-18 is a class D extended-spectrum β-lactamase (ESBL) capable of hydrolyzing a broader range of β-lactams, including oxyimino-cephalosporins and carbapenems, compared to OXA-22. This characteristic highlights the diversity within the oxacillinase family and the potential for evolving broader substrate specificity. []
  • Relevance: OXA-18 is highly homologous to OXA-45, sharing 65.9% amino acid identity. Both enzymes exhibit similar substrate profiles and are categorized as class 2d' β-lactamases. This suggests a close evolutionary relationship and highlights the potential for horizontal gene transfer of these resistance determinants. [, ]

OXA-29

  • Compound Description: OXA-29, found in Legionella gormanii, is a unique class D β-lactamase with distinctive properties. It demonstrates high hydrolytic activity against various penicillins and some cephalosporins, including cefazolin. []
  • Relevance: While OXA-29 shares a degree of amino acid identity with OXA-22 (among other class D enzymes), it exhibits unusual characteristics, such as resistance to chloride ions and dimer formation, which are not typical of other OXA-type enzymes. Studying these differences can provide insights into the structure-function relationship of this class of enzymes. []

OXA-45

  • Compound Description: OXA-45 is an extended-spectrum class D β-lactamase identified in a multi-drug resistant Pseudomonas aeruginosa strain. It demonstrates significant hydrolytic activity against a broad spectrum of β-lactam antibiotics, including penicillins, cephalosporins, and carbapenems. []
  • Relevance: OXA-45 is closely related to OXA-18, sharing 65.9% amino acid identity. Both enzymes exhibit similar substrate profiles and are categorized as class 2d' β-lactamases. This close relationship suggests a potential evolutionary link between OXA-45 and other class D β-lactamases, including OXA-22. [, ]

OXA-443/OXA-22-like β-lactamase

  • Compound Description: This enzyme is an OXA-type β-lactamase closely related to OXA-22. It is found in a carbapenem-resistant strain of Ralstonia mannitolilytica. This group of β-lactamases often exhibits resistance to carbapenems, making them a serious clinical concern. []
  • Relevance: The OXA-443/OXA-22-like β-lactamase shares significant structural and functional similarities with OXA-22. The emergence of such enzymes in clinical isolates highlights the ongoing evolution of antibiotic resistance and underscores the importance of understanding their relationship with known β-lactamases like OXA-22. []

OXA-444/OXA-60-like β-lactamase

  • Compound Description: This β-lactamase is structurally related to OXA-60 and is found alongside the OXA-443/OXA-22-like β-lactamase in a carbapenem-resistant strain of Ralstonia mannitolilytica. It also exhibits resistance to carbapenems. []
  • Relevance: The discovery of OXA-444/OXA-60-like β-lactamase, alongside the OXA-443/OXA-22-like β-lactamase, in a carbapenem-resistant strain further emphasizes the potential for co-existence and potential synergistic interactions between these related β-lactamases. This underscores the need to understand the individual and combined roles of these enzymes in conferring antibiotic resistance. []

OXA-1176

  • Compound Description: OXA-1176 is a novel class D β-lactamase belonging to the OXA-60 family. It was identified in a carbapenem-resistant Ralstonia mannitolilytica strain in Japan. Cloning experiments confirmed that OXA-1176 acts as a carbapenemase, effectively hydrolyzing carbapenem antibiotics like imipenem, meropenem, and doripenem. []
  • Relevance: OXA-1176, despite belonging to the OXA-60 family, expands the scope of related compounds by highlighting the emergence of novel carbapenemases within this family. While its structural relationship with OXA-22 needs further clarification, its presence in a multidrug-resistant strain emphasizes the evolving landscape of antibiotic resistance. []

OXA-1177

  • Compound Description: OXA-1177 is another novel class D β-lactamase from the OXA-22 family, identified alongside OXA-1176 in a carbapenem-resistant Ralstonia mannitolilytica strain. Unlike OXA-1176, OXA-1177 does not demonstrate carbapenemase activity. Instead, it exhibits activity against piperacillin and cefazolin. []
  • Relevance: The discovery of OXA-1177 further expands the diversity within the OXA-22 family. While it does not hydrolyze carbapenems, its presence alongside OXA-1176 in a multidrug-resistant strain suggests a potential role in contributing to the overall resistance profile of the bacteria. Understanding the interplay between these enzymes is crucial for combating antibiotic resistance. []
Source

The synthesis of OXA-22 has been explored in several studies, with notable research focusing on its production from steroid precursors such as androstenedione and progesterone. The synthesis typically involves multiple steps, showcasing the complexity of creating this compound from simpler organic molecules .

Classification

OXA-22 is classified under the category of bile acid analogues. Bile acids are steroid acids found predominantly in the bile of mammals and play crucial roles in digestion and absorption of fats. The introduction of an oxygen atom into the structure significantly alters its properties, making it a subject of interest for further studies .

Synthesis Analysis

Methods

The synthesis of OXA-22 can be achieved through various methodologies, primarily involving organic reactions that modify existing steroid structures. A notable approach includes the use of biocatalytic strategies, which utilize enzymes to facilitate specific transformations under mild conditions. For example, laccase has been employed in the synthesis of related oxadiazole derivatives, indicating a potential pathway for synthesizing OXA-22 through enzymatic methods .

Technical Details

Molecular Structure Analysis

Structure

The molecular structure of OXA-22 features a steroid backbone with an oxygen atom incorporated into the structure at the 22nd position. This modification is expected to influence the compound's solubility and biological activity.

Data

The structural characteristics can be elucidated using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), which provide insights into the molecular framework and confirm the identity of the synthesized compound .

Chemical Reactions Analysis

Reactions

OXA-22 undergoes various chemical reactions typical for bile acid derivatives. These may include oxidation-reduction reactions, esterification, and other modifications that alter functional groups attached to the steroid core.

Technical Details

The reactions are often facilitated by catalysts or specific reagents that promote desired transformations while minimizing side reactions. For example, palladium-catalyzed reactions have been utilized to modify side chains in bile acid analogues effectively .

Mechanism of Action

Process

The mechanism by which OXA-22 exerts its biological effects is not fully elucidated but is believed to involve interactions with specific receptors involved in metabolic pathways. This could include binding to nuclear receptors that regulate gene expression related to lipid metabolism.

Data

Research indicates that modifications at the 22nd position can significantly affect receptor binding affinities and biological activities compared to their natural counterparts . Further studies are necessary to clarify these mechanisms.

Physical and Chemical Properties Analysis

Physical Properties

OXA-22 exhibits altered solubility characteristics compared to its parent compounds. The introduction of an oxygen atom enhances water solubility significantly, which can be beneficial for its bioavailability in therapeutic applications .

Chemical Properties

Chemically, OXA-22 retains many properties typical of steroidal compounds but may exhibit unique reactivity due to the presence of the oxygen atom. This can influence its stability and reactivity in various chemical environments.

Applications

Scientific Uses

OXA-22 has potential applications in medicinal chemistry, particularly in drug development aimed at treating metabolic disorders or conditions where bile acids play a critical role. Its unique structural modifications may lead to novel therapeutic agents with improved efficacy or reduced side effects compared to existing treatments .

Genomic Context and Molecular Characterization of OXA-22

Cloning and Identification of the blaOXA-22 Gene in Ralstonia pickettii

The blaOXA-22 gene was first isolated from the genomic DNA of Ralstonia pickettii clinical strain PIC-1 through partial digestion with Sau3AI restriction enzyme and subsequent ligation into the BamHI site of the phagemid vector pBK-CMV. This cloning experiment yielded recombinant plasmid pSC13, which conferred β-lactam resistance when transformed into Escherichia coli DH10B. Notably, plasmid extraction and conjugation assays from multiple R. pickettii isolates (PIC-1, PIC-2, PIC-3, ATCC 27511, CIP 103413, and CIP 74.22) revealed no detectable plasmids, confirming the chromosomal location of blaOXA-22 [1] [3] [4].

The expression of OXA-22 in E. coli DH10B(pSC13) resulted in a distinctive resistance profile characterized by elevated MICs to aminopenicillins (amoxicillin MIC: 64 μg/mL vs. 4 μg/mL in control), ureidopenicillins (piperacillin MIC: 64 μg/mL vs. 1 μg/mL), and restricted-spectrum cephalosporins (cephalothin MIC: 16 μg/mL vs. 2 μg/mL). Crucially, this resistance was unaffected by clavulanic acid but partially reversed by tazobactam for piperacillin in strain CIP 103413 (32-fold MIC reduction) [3] [4]. These findings established OXA-22 as a chromosomally encoded resistance determinant intrinsic to R. pickettii.

Table 1: Resistance Profile of E. coli Expressing Cloned OXA-22

β-LactamMIC (μg/mL) - E. coli (pSC13)MIC (μg/mL) - Control E. coli
Amoxicillin644
Piperacillin641
Cephalothin162
Ceftazidime0.50.5
Imipenem0.250.12

Sequence Analysis and Phylogenetic Classification Within Class D β-Lactamases

The blaOXA-22 gene comprises an 828-bp open reading frame encoding a 275-amino-acid protein with a molecular mass of 31 kDa. Its G+C content (65%) aligns with chromosomal genes of Ralstonia spp. (60.1–69.5%) [3] [4]. Phylogenetic analysis revealed OXA-22 as a divergent member of Class D β-lactamases, sharing highest amino acid identity with OXA-9 (38%), OXA-18 (37%), and OXA-12 (34%)—significantly lower than the >90% identity threshold used to define new OXA variants [1] [3]. This positioned OXA-22 on a distinct branch within the OXA enzyme phylogeny, indicating an evolutionary divergence from plasmid-encoded oxacillinases commonly found in Enterobacteriaceae or Pseudomonas aeruginosa [2].

Key catalytic motifs conserved across Class D β-lactamases were identified:

  • S71-T-F-K (Ambler positions 71–74) containing the active-site serine nucleophile
  • Y144-G-N (positions 144–146)
  • W-X-E-X-X-L-X-I-S (positions 164–172)
  • K216-T-G (positions 216–218) [3] [4]

Table 2: Amino Acid Identity Between OXA-22 and Representative Class D β-Lactamases

β-Lactamase% Identity with OXA-22Origin
OXA-938%Klebsiella pneumoniae
OXA-1837%Pseudomonas aeruginosa
OXA-1234%Aeromonas jandaei
OXA-2019%Pseudomonas aeruginosa

Comparative Genomics of OXA-22-Like Genes in Clinical R. pickettii Isolates

Core genome multilocus sequence typing (cgMLST) of 72 Ralstonia strains (18 clinical isolates + 54 GenBank entries) further demonstrated that blaOXA-22-family genes are conserved within R. pickettii (Group E) and R. mannitolilytica (Group D) genomes. No plasmid-associated blaOXA-22 was detected, reinforcing its status as a species-specific chromosomal marker [6]. The gene’s consistent synteny across strains suggests essential physiological or defensive roles beyond antibiotic resistance.

Structural Motifs and Active-Site Conservation in OXA Enzymes

OXA-22 exhibits a narrow hydrolysis spectrum biased toward penicillins and early cephalosporins. Kinetic analyses of the purified enzyme revealed highest catalytic efficiency (kcat/Km) against benzylpenicillin, cephalothin, cephaloridine, and cloxacillin—but negligible activity against oxacillin or expanded-spectrum cephalosporins [3] [4]. This substrate specificity correlates with structural features shared with prototypical Class D enzymes:

  • Dimerization Interface: Like OXA-10, OXA-22 possesses an additional β-strand enabling dimer formation, potentially influencing substrate access [8].
  • Carbamylated Lysine: The active-site Lys-70 (equivalent to Lys-73 in OXA-10) is carbamylated, a CO2-dependent modification critical for catalysis in Class D enzymes [8].
  • Anion Sensitivity: OXA-22 activity was inhibited by NaCl (IC50: 80 mM), a hallmark of oxacillinases attributed to disruption of the deacylation step [3] [4].

Unique biochemical properties include atypical inhibition profiles: clavulanic acid (IC50: 1.2 μM) showed greater inhibition than tazobactam (IC50: 6.5 μM)—opposite to most Class D enzymes. This suggests structural differences in the active-site pocket impacting inhibitor binding [3] [4].

Table 3: Biochemical Properties of Purified OXA-22 Enzyme

PropertyOXA-22 CharacteristicTypical Class D Feature
Specific Activity9.1 mU/mg (cephalothin)Variable (0.1–500 mU/mg)
Clavulanate IC501.2 μM0.5–50 μM
NaCl IC5080 mM50–200 mM
Dominant HydrolysisBenzylpenicillin, CloxacillinOxacillin, Cloxacillin

Properties

CAS Number

76541-57-6

Product Name

OXA-22

IUPAC Name

trimethyl-[[(2S,5S)-2-methyl-1,3-oxathiolan-5-yl]methyl]azanium;iodide

Molecular Formula

C8H18INOS

Molecular Weight

303.21 g/mol

InChI

InChI=1S/C8H18NOS.HI/c1-7-10-8(6-11-7)5-9(2,3)4;/h7-8H,5-6H2,1-4H3;1H/q+1;/p-1/t7-,8-;/m0./s1

InChI Key

TWNAKQKXXMGYQT-WSZWBAFRSA-M

SMILES

CC1OC(CS1)C[N+](C)(C)C.[I-]

Synonyms

2-methyl-5-trimethylammoniummethyl-1,3-oxathiolane
OXA 22
OXA-22

Canonical SMILES

CC1OC(CS1)C[N+](C)(C)C.[I-]

Isomeric SMILES

C[C@H]1O[C@H](CS1)C[N+](C)(C)C.[I-]

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